molecular formula C13H22Cl2N2 B13027958 (1-Benzylpiperidin-4-yl)methanamine dihydrochloride

(1-Benzylpiperidin-4-yl)methanamine dihydrochloride

Cat. No.: B13027958
M. Wt: 277.23 g/mol
InChI Key: OYOYPDGGTJXNMM-UHFFFAOYSA-N
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Description

(1-Benzylpiperidin-4-yl)methanaminedihydrochloride is a chemical compound with the molecular formula C13H20N2·2HCl It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzylpiperidin-4-yl)methanaminedihydrochloride typically involves the reaction of 4-benzylpiperidine with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Material: 4-Benzylpiperidine

    Reagents: Formaldehyde, Hydrogen Chloride

    Reaction Conditions: The reaction is conducted in an aqueous medium at a temperature of around 25-30°C. The pH is maintained between 4 and 5 to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of (1-Benzylpiperidin-4-yl)methanaminedihydrochloride involves large-scale synthesis using similar reagents and conditions. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-Benzylpiperidin-4-yl)methanaminedihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of benzylpiperidine derivatives with oxidized functional groups.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(1-Benzylpiperidin-4-yl)methanaminedihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (1-Benzylpiperidin-4-yl)methanaminedihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: A closely related compound with similar chemical properties.

    N-Benzylpiperidine: Another derivative of piperidine with a benzyl group attached to the nitrogen atom.

    1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine: A methylated derivative with distinct chemical behavior.

Uniqueness

(1-Benzylpiperidin-4-yl)methanaminedihydrochloride is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its ability to undergo various transformations makes it a valuable compound in both research and industrial settings.

Properties

Molecular Formula

C13H22Cl2N2

Molecular Weight

277.23 g/mol

IUPAC Name

(1-benzylpiperidin-4-yl)methanamine;dihydrochloride

InChI

InChI=1S/C13H20N2.2ClH/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13;;/h1-5,12H,6-11,14H2;2*1H

InChI Key

OYOYPDGGTJXNMM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CN)CC2=CC=CC=C2.Cl.Cl

Origin of Product

United States

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